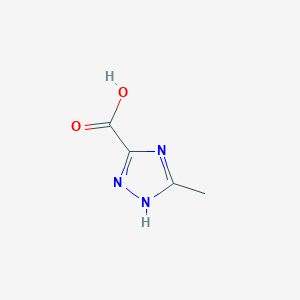

Ácido 3-metil-1H-1,2,4-triazol-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid (3M-1H-1,2,4-triazole-5-carboxylic acid) is an important organic compound in the field of medicinal chemistry, organic synthesis, and biochemistry. It is a versatile reagent used in the synthesis of a variety of molecules, including drugs, peptide hormones, and other biochemicals. It has a wide range of applications in scientific research, including in the study of enzyme-substrate interactions, drug-target interactions, and protein-protein interactions.

Aplicaciones Científicas De Investigación

Síntesis de fármacos antivirales

Ácido 3-metil-1H-1,2,4-triazol-5-carboxílico: es un precursor en la síntesis de fármacos antivirales, particularmente Ribavirina . La ribavirina es un análogo de nucleósido utilizado en el tratamiento de la infección por VRS, hepatitis C y algunas fiebres hemorrágicas virales. El anillo de triazol es una estructura central en la ribavirina, contribuyendo a su mecanismo de acción que incluye la inhibición de la ARN polimerasa viral y la mutagénesis letal de los genomas de ARN.

Actividad antitumoral

Los derivados del ácido 5-metil-1H-1,2,4-triazol-3-carboxílico han mostrado resultados prometedores en estudios antiproliferativos contra células de leucemia mieloide aguda humana (AML) . Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes quimioterapéuticos dirigidos a líneas celulares cancerosas específicas.

Investigación y desarrollo químico

El compuesto sirve como un bloque de construcción en la síntesis química, particularmente en el desarrollo de compuestos heterocíclicos con posibles actividades farmacológicas . Su versatilidad permite la creación de una amplia gama de derivados, que pueden ser evaluados para diversas actividades biológicas.

Investigación sobre análogos de nucleósidos

This compound: se utiliza en la preparación de análogos de nucleósidos más allá de la ribavirina. Estos análogos pueden diseñarse para interferir con la síntesis de ácidos nucleicos, lo que los convierte en valiosos en la investigación antiviral y anticancerígena .

Direcciones Futuras

The future directions in the study of 1,2,4-triazole derivatives involve the development of new synthetic routes and the exploration of their potential biological activities . The synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for the preparation of nucleoside analogs is one such area of interest .

Mecanismo De Acción

Target of Action

It is known that triazole derivatives have a wide range of pharmacological activities, including antiviral and antitumor effects .

Mode of Action

It is known that triazole compounds can interact with various biological targets due to their ability to form hydrogen bonds and their aromaticity .

Biochemical Pathways

It is known that triazole compounds can interfere with various biochemical processes, including dna synthesis, due to their ability to bind to various enzymes and receptors .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that triazole compounds can have various biological effects, including antiviral and antitumor activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .

Análisis Bioquímico

Biochemical Properties

3-methyl-1H-1,2,4-triazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of nucleoside analogues and other bioactive molecules . It interacts with several enzymes and proteins, including ribonucleotide reductase and thymidylate synthase, which are essential for DNA synthesis and repair. The interaction of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid with these enzymes involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell proliferation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as ATP and NADH.

Molecular Mechanism

At the molecular level, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid acts as a competitive inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis. This inhibition leads to a decrease in DNA synthesis and cell proliferation. Additionally, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid in laboratory settings have been extensively studied . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and heat. Long-term studies have shown that 3-methyl-1H-1,2,4-triazole-5-carboxylic acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid vary with different dosages in animal models . At low doses, this compound has been shown to have beneficial effects, such as enhancing immune function and reducing inflammation. At high doses, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses.

Metabolic Pathways

3-methyl-1H-1,2,4-triazole-5-carboxylic acid is involved in several metabolic pathways, including those related to nucleotide synthesis and energy metabolism . It interacts with enzymes such as adenosine deaminase and xanthine oxidase, which are involved in the metabolism of purines and pyrimidines. These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular function.

Transport and Distribution

The transport and distribution of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via nucleoside transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall biochemical processes in which it is involved.

Subcellular Localization

The subcellular localization of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid is critical for its activity and function . This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Its localization to the mitochondria can also influence cellular metabolism and energy production.

Propiedades

IUPAC Name |

5-methyl-1H-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTMACYGCXTDJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609256 |

Source

|

| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-98-4 |

Source

|

| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)

![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)

![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)

![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)